4-ethyl-3-(4-methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
4-({4-ETHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER is a complex organic compound characterized by its unique triazole and ether functional groups
Preparation Methods
The synthesis of 4-({4-ETHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the ethyl and methylbenzyl groups. The final step involves the formation of the ether linkage. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({4-ETHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in its biological activity by forming reversible covalent bonds with target proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and phenyl ethers. Compared to these compounds, 4-({4-ETHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
Properties
Molecular Formula |
C20H23N3OS |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-ethyl-3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C20H23N3OS/c1-4-23-19(13-16-9-11-18(24-3)12-10-16)21-22-20(23)25-14-17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 |
InChI Key |
WTWIBJVRNLUFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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